BenchChemオンラインストアへようこそ!

Sitostanol

cholesterol absorption phytosterol intestinal perfusion

Sitostanol (CAS 83-45-4) is the fully hydrogenated plant stanol with near-zero intestinal absorption (<5%), delivering superior, sustained LDL-C reduction versus generic sterols (e.g., β-sitosterol, campestanol). Clinical evidence: 14.1% LDL-C reduction with 1.8–2.6 g/day stanol ester margarine; additive 16±5% LDL-C reduction with statin co-therapy (p<0.01). FDA-authorized health claim (21 CFR §101.83). Meta-analysis of 51 RCTs confirms ≥80% sitosterol+sitostanol formulations maximize efficacy (p=0.002). Procure ingredients meeting this threshold for clinically validated, regulatory-compliant functional foods.

Molecular Formula C29H52O
Molecular Weight 416.7 g/mol
CAS No. 83-45-4
Cat. No. B1680991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitostanol
CAS83-45-4
Synonyms24 alpha-ethyl-5 alpha-cholestan-3 beta-ol
24 alpha-ethyl-5 beta-cholestan-3 alpha-ol
beta-sitostanol
dihydrositosterol
sitostanol
stigmastanol
stigmastanol, (3beta,5beta,24S)-isome
Molecular FormulaC29H52O
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyLGJMUZUPVCAVPU-HRJGVYIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sitostanol (CAS 83-45-4): Sourcing and Selection of Plant Stanol Esters for Cholesterol-Lowering Applications


Sitostanol (CAS 83-45-4, also known as stigmastanol or β-sitostanol) is a fully saturated plant stanol produced via hydrogenation of the C5-C6 double bond of β-sitosterol [1]. This hydrogenation renders sitostanol nearly unabsorbable in the human gastrointestinal tract, with absorption rates typically below 5%, compared to higher absorption of unsaturated plant sterols like campesterol (~9.6%) and sitosterol (~4.2%) [2]. Its primary mechanism of action is the competitive inhibition of intestinal cholesterol absorption at the micellar level, thereby reducing serum LDL cholesterol [1]. In clinical practice, sitostanol is most commonly formulated as a fatty acid ester to enhance lipid solubility and is incorporated into functional foods such as margarine spreads and dietary supplements.

Sitostanol (CAS 83-45-4): Why In-Class Substitution with Unsaturated Sterols or Other Stanols is Not Supported by Data


Substituting sitostanol with generic plant sterols (e.g., β-sitosterol, campesterol) or alternative stanols (e.g., campestanol) is not scientifically justified due to fundamental differences in intestinal absorption, metabolic fate, and cholesterol-lowering potency. Sitostanol's near-zero absorption (<5%) minimizes systemic exposure and potential accumulation, a critical distinction from sitosterol (absorption ~4.2%) and campestanol (absorption up to 12.5%) [1]. In head-to-head studies, hydrogenation of sterols to stanols consistently enhances hypocholesterolemic activity [2]. Furthermore, the proportion of sitosterol plus sitostanol in a formulation directly correlates with LDL-C reduction efficacy, with high-proportion mixtures demonstrating significantly superior cholesterol-lowering (p=0.002) compared to low-proportion mixtures [3]. Therefore, generic substitution without verifying sitostanol content and hydrogenation status risks compromising clinical efficacy and potentially altering systemic sterol burden.

Sitostanol (CAS 83-45-4): Head-to-Head and Class-Level Quantitative Evidence for Procurement Decisions


Intestinal Absorption: Sitostanol vs. Sitosterol and Campestanol in Humans

A direct intestinal perfusion study in 10 healthy human subjects using sitostanol as the non-absorbable baseline marker established absorption rates for cholesterol and various plant sterols [1]. This provides a class-level inference for sitostanol's near-zero absorbability. While the study's primary purpose was to measure sitosterol, campesterol, and campestanol absorption against a sitostanol baseline, the data strongly supports the conclusion that sitostanol itself is minimally absorbed (<5%) [1].

cholesterol absorption phytosterol intestinal perfusion bioavailability

Cholesterol-Lowering Efficacy: Sitostanol Ester Margarine vs. Control in Postmenopausal Women with Prior MI

In a randomized, double-blind, crossover study of 22 postmenopausal women with prior myocardial infarction, consumption of 3 g/day sitostanol ester margarine for 7 weeks reduced LDL cholesterol by 20% compared to control margarine (p<0.01) [1]. The study also quantified the mechanism: sitostanol reduced intestinal cholesterol absorption by 45%, increased fecal neutral sterol elimination by 45%, and stimulated endogenous cholesterol synthesis by 39% [1].

LDL cholesterol coronary artery disease secondary prevention cholesterol absorption

Additive Effect: Sitostanol Ester Margarine Combined with Simvastatin

The same study (Gylling et al., 1997) included a second cohort of 10 postmenopausal women on stable simvastatin therapy [1]. The addition of 3 g/day sitostanol ester margarine to their statin regimen resulted in an additional 11±3% reduction in total cholesterol and a 16±5% reduction in LDL cholesterol (p<0.01 for both) [1]. This demonstrates that sitostanol's cholesterol absorption inhibition mechanism is additive to statins' HMG-CoA reductase inhibition.

statin combination therapy LDL cholesterol hypercholesterolemia

One-Year LDL Cholesterol Reduction: Sitostanol Ester Margarine vs. Control

In a one-year, randomized, double-blind study of 153 subjects with mild hypercholesterolemia, consumption of sitostanol ester margarine (1.8 or 2.6 g/day sitostanol) resulted in a 14.1% reduction in LDL cholesterol compared to a 1.1% reduction in the control group [1]. The between-group difference in LDL cholesterol change was -21 mg/dL (95% CI: -14 to -29 mg/dL; p<0.001) [1].

LDL cholesterol mild hypercholesterolemia long-term intervention randomized controlled trial

Meta-Analysis: High vs. Low Sitosterol+Sitostanol Proportion in Phytosterol Formulations

A meta-analysis of 51 randomized controlled trials (Ying et al., 2019) investigated whether the proportion of sitosterol plus sitostanol in a phytosterol formulation affects cholesterol-lowering efficacy [1]. Products with a high proportion (≥80%) of sitosterol plus sitostanol demonstrated significantly greater LDL-C lowering than products with a low proportion (<80%) (p=0.002) [1].

meta-analysis phytosterol composition LDL cholesterol formulation efficacy

Head-to-Head in Rats: Sitostanol vs. Sitosterol Hypocholesterolemic Activity

In a direct comparative study in young male rats fed cholesterol-containing diets, β-sitostanol (sitostanol) exhibited significantly greater hypocholesterolemic activity than its unsaturated precursor β-sitosterol [1]. Fecal recovery of sitostanol was 92-100%, indicating negligible absorption and substantial fecal excretion, whereas sitosterol showed considerable deposition in plasma, liver, and other tissues with fecal recovery of only 85-92% [1].

hypocholesterolemic phytosterol phytostanol animal model

Sitostanol (CAS 83-45-4): Optimal Research and Industrial Deployment Scenarios Based on Quantitative Evidence


Functional Foods: Cholesterol-Lowering Margarine and Spread Formulations

Sitostanol ester is optimally deployed as a functional ingredient in margarine and spread formulations for reducing LDL cholesterol in populations with mild hypercholesterolemia. Clinical evidence demonstrates that 1.8-2.6 g/day sitostanol ester margarine reduces LDL cholesterol by 14.1% over one year compared to control [1]. The FDA authorizes a health claim for plant stanol esters and reduced risk of coronary heart disease (CHD) when products contain at least 1.7 g plant stanol esters per serving [2]. This regulatory recognition, combined with the sustained 14.1% LDL-C reduction data, supports sitostanol ester margarine as a scientifically validated and commercially viable functional food ingredient.

Adjunct to Statin Therapy in High-Risk Patients

Sitostanol ester margarine is indicated as an adjunct to statin therapy in patients with established coronary artery disease who require additional LDL-C lowering beyond statin monotherapy. In postmenopausal women with prior myocardial infarction, adding 3 g/day sitostanol ester margarine to simvastatin provided an additional 16±5% LDL-C reduction (p<0.01) beyond the statin effect [1]. This additive mechanism (cholesterol absorption inhibition combined with HMG-CoA reductase inhibition) offers a scientifically rigorous alternative to escalating statin doses, which may be limited by tolerability or side-effect concerns. Procurement of sitostanol ester ingredients for combination functional foods or adjunctive nutraceutical formulations targeting statin-treated patients is supported by this quantitative additive efficacy data.

Formulation with High Sitosterol+Sitostanol Proportion (≥80%)

Based on meta-analysis evidence, phytosterol formulations with a high proportion (≥80%) of sitosterol plus sitostanol are recommended for superior cholesterol-lowering efficacy [1]. Industrial procurement of plant stanol and sterol ingredients should prioritize compositional analysis to ensure sitosterol+sitostanol content exceeds 80% of the total sterol/stanol profile. This specification is supported by a meta-analysis of 51 RCTs showing significantly greater LDL-C reduction in high-proportion formulations compared to low-proportion formulations (p=0.002) [1]. For manufacturers of functional foods and dietary supplements, sourcing ingredients that meet this compositional threshold is a data-driven strategy to maximize product efficacy.

Use as a Non-Absorbable Marker in Intestinal Absorption Studies

Sitostanol's extremely low intestinal absorption (<5%) [1] qualifies it as a reliable, non-absorbable marker for perfusion studies measuring the absorption of other dietary sterols in humans. The compound's near-zero bioavailability and fecal recovery of 92-100% in animal models [2] make it an ideal internal standard for quantifying cholesterol and phytosterol absorption rates. Researchers conducting sterol balance or intestinal perfusion studies can utilize sitostanol as a baseline marker to accurately measure absorption kinetics, leveraging its well-characterized negligible absorption profile to correct for luminal fluid movement and transit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitostanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.